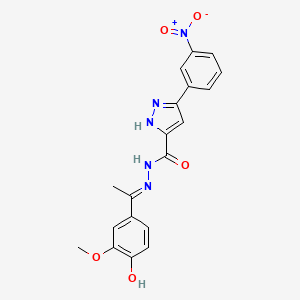
N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide is a synthetic organic compound characterized by the presence of trichloro, p-tolylamino, and nicotinamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide typically involves the reaction of 2,2,2-trichloro-1-p-tolylamino-ethanol with nicotinoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the trichloro group.
Aplicaciones Científicas De Investigación
N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-isobutyramide
- N-(2,2,2-Trichloro-1-(4-sulfamoyl-phenylamino)-ethyl)-isobutyramide
- N-(2,2,2-Trichloro-1-(4-methoxy-phenylamino)-ethyl)-isobutyramide
Uniqueness
N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide is unique due to its specific combination of trichloro, p-tolylamino, and nicotinamide groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H14Cl3N3O |
|---|---|
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14Cl3N3O/c1-10-4-6-12(7-5-10)20-14(15(16,17)18)21-13(22)11-3-2-8-19-9-11/h2-9,14,20H,1H3,(H,21,22) |
Clave InChI |
MGBXHELIIHCNCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)-7,9-dichloro-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11983594.png)


![2-bromo-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11983616.png)
![3-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B11983621.png)

![2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11983627.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11983629.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11983650.png)

![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11983654.png)

![1-[4-(1-Hydroxyethyl)phenyl]ethanol](/img/structure/B11983669.png)
